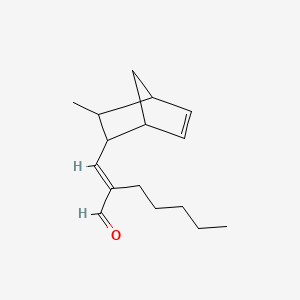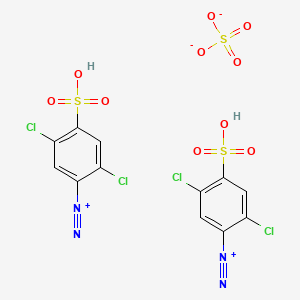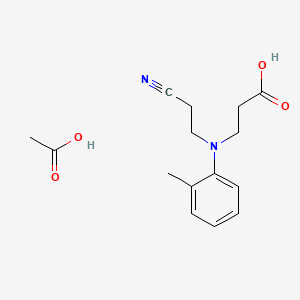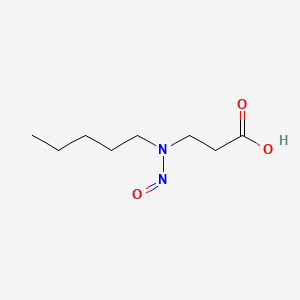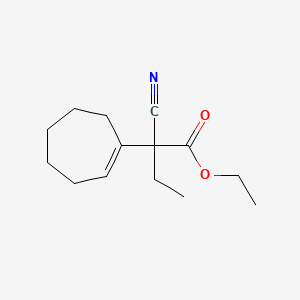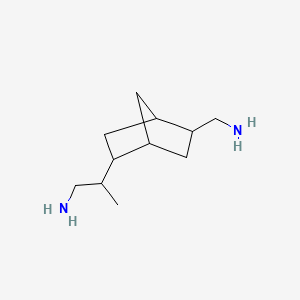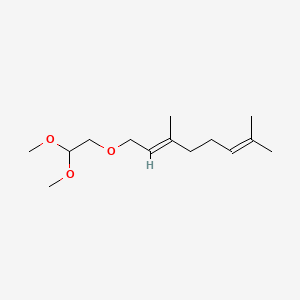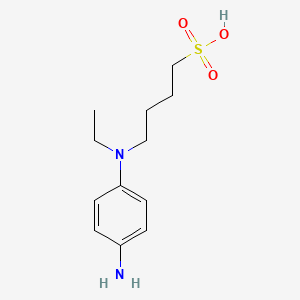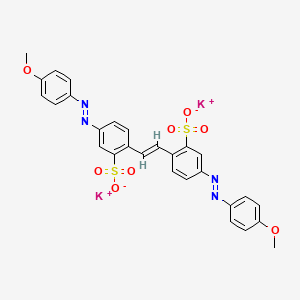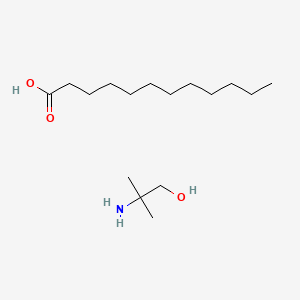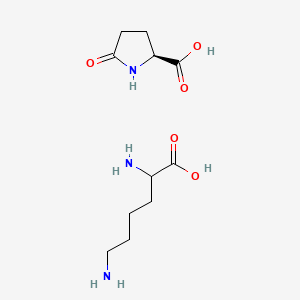
Einecs 307-419-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lysine pyrrolidone carboxylate is synthesized through the reaction of lysine with pyrrolidone carboxylic acid. The reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution and allowed to react at room temperature. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of lysine pyrrolidone carboxylate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lysine pyrrolidone carboxylate primarily undergoes substitution reactions due to the presence of functional groups such as amino and carboxylate groups. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group to a nitro group.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carboxylate group to an alcohol.
Major Products Formed
Substitution Reactions: Formation of N-substituted lysine derivatives.
Oxidation Reactions: Formation of nitro derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Applications De Recherche Scientifique
Lysine pyrrolidone carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in skin care and wound healing.
Industry: Widely used in cosmetics and personal care products for its moisturizing and conditioning properties.
Mécanisme D'action
The mechanism of action of lysine pyrrolidone carboxylate involves its interaction with the skin’s natural moisturizing factors. It helps to maintain the skin’s hydration by binding to water molecules and preventing their evaporation. This compound also interacts with the skin’s proteins, enhancing their stability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Arginine pyrrolidone carboxylate
- Histidine pyrrolidone carboxylate
- Glutamine pyrrolidone carboxylate
Uniqueness
Lysine pyrrolidone carboxylate is unique due to its specific combination of lysine and pyrrolidone carboxylic acid, which imparts superior moisturizing and conditioning properties compared to other similar compounds. Its ability to enhance skin hydration and stability makes it a preferred choice in cosmetic formulations .
Propriétés
Numéro CAS |
97635-57-9 |
|---|---|
Formule moléculaire |
C11H21N3O5 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
2,6-diaminohexanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H14N2O2.C5H7NO3/c7-4-2-1-3-5(8)6(9)10;7-4-2-1-3(6-4)5(8)9/h5H,1-4,7-8H2,(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clé InChI |
GSTSUZHIVMCRLR-HVDRVSQOSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)O.C(CCN)CC(C(=O)O)N |
SMILES canonique |
C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


